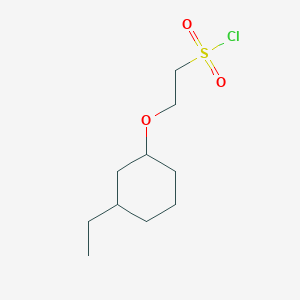
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-ethylcyclohexanol with ethylene oxide to form 2-((3-ethylcyclohexyl)oxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure high purity and consistency .
Análisis De Reacciones Químicas
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols, with reactions often conducted under mild conditions to preserve the compound’s integrity.
Major Products: The primary products of these reactions are sulfonamide and sulfonate derivatives, which are valuable in various applications.
Aplicaciones Científicas De Investigación
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions often involve the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion .
Comparación Con Compuestos Similares
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: Known for its use in the synthesis of sulfonamides and sulfonates, but with a simpler structure.
Benzenesulfonyl chloride: Widely used in organic synthesis, particularly in the formation of sulfonamide derivatives.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used as a protecting group for alcohols and amines in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
2-(3-ethylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-9-4-3-5-10(8-9)14-6-7-15(11,12)13/h9-10H,2-8H2,1H3 |
Clave InChI |
VSBPTTQHAHAKFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(C1)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
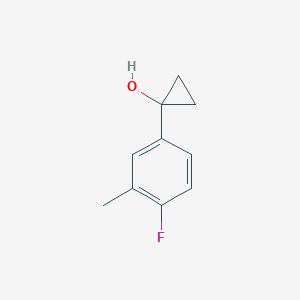


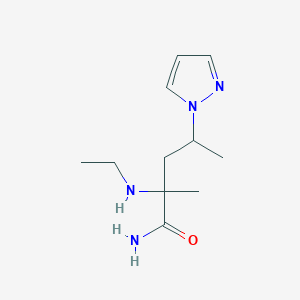
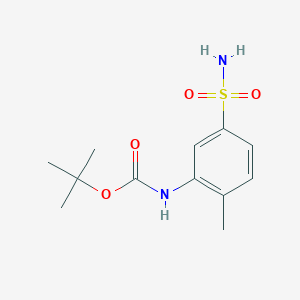
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
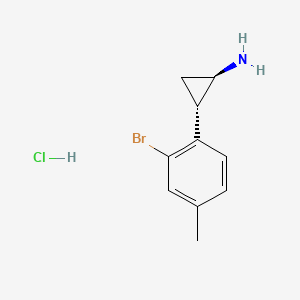

![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
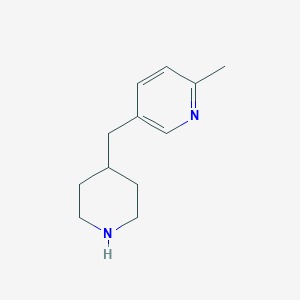
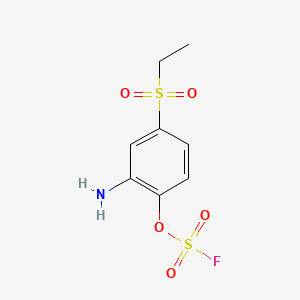
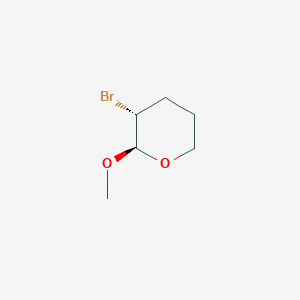
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
